molecular formula C15H19ClN2O3 B7927455 4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester

4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester

Cat. No.: B7927455
M. Wt: 310.77 g/mol
InChI Key: RAVUCSMKZWTECV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester is a 1,4-diazepane derivative featuring a chloro-acetyl substituent at the 4-position and a benzyl ester group. This compound is primarily utilized as a synthetic intermediate in the preparation of pharmacologically active molecules, such as analogs of clozapine, a non-classical antipsychotic drug . The synthesis involves alkylation of norclozapine with benzyl 2-bromoacetate under anhydrous conditions, yielding the title compound in 72% efficiency. Key properties include:

  • Melting Point: 182–183°C
  • TLC: Rf = 0.35 (silica gel; ethyl acetate:hexane, 1:1)
  • Elemental Analysis: C (67.75%), H (5.47%), Cl (7.70%), N (12.16%), O (6.93%) .

Properties

IUPAC Name

benzyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O3/c16-11-14(19)17-7-4-8-18(10-9-17)15(20)21-12-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVUCSMKZWTECV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diamines

Procedure :

  • React 1,4-diaminobutane with ethyl acetoacetate in refluxing ethanol.

  • Acid-catalyzed cyclization yields 1,4-diazepane-1-carboxylic acid derivatives.

Example :

  • Ethyl acetoacetate (1.3 g, 10 mmol) and 1,4-diaminobutane (0.88 g, 10 mmol) in ethanol (20 mL) are heated at 80°C for 12 h. After cooling, the mixture is concentrated to yield 1,4-diazepane-1-carboxylic acid ethyl ester.

Yield : ~65–75%.

Reductive Amination

Procedure :

  • Condense a diketone (e.g., 2,5-hexanedione) with ammonia or primary amines under hydrogenation conditions.

Catalyst : Pd/C or Raney nickel.
Yield : ~70–80%.

Benzyl Esterification of the Carboxylic Acid

The carboxylic acid at position 1 is esterified using benzyl chloride or benzyl alcohol.

Metal-Catalyzed Esterification with Benzyl Chloride

Procedure :

  • Combine 1,4-diazepane-1-carboxylic acid (1.0 eq), benzyl chloride (1.2 eq), and FeCl₃ (10 mol%) in dichloroethane.

  • Heat at 120°C for 3 h under HCl gas (0.05 mL/s).

Workup :

  • Filter the hot reaction mixture to remove FeCl₃.

  • Concentrate under reduced pressure and recrystallize from cold dichloroethane.

Yield : 75–87%.

Acid Chloride Route

Procedure :

  • Convert 1,4-diazepane-1-carboxylic acid to its acid chloride using SOCl₂ (2.0 eq) in DCM.

  • React with benzyl alcohol (1.5 eq) and DMAP (5 mol%) in THF at 0°C.

Yield : ~85–90%.

Chloroacetylation of the Secondary Amine

The secondary amine at position 4 is acylated with chloroacetyl chloride.

Microwave-Assisted Chloroacetylation

Procedure :

  • Dissolve 1,4-diazepane-1-carboxylic acid benzyl ester (1.0 eq) in 10% NaOH (15 mL).

  • Add chloroacetyl chloride (1.1 eq) and irradiate under microwave (455 W, 15–25 min).

Workup :

  • Extract with chloroform, wash with brine, and concentrate.

  • Purify by column chromatography (hexane/ethyl acetate).

Yield : 72–78%.

Base-Mediated Acylation in Aprotic Solvent

Procedure :

  • Stir 1,4-diazepane-1-carboxylic acid benzyl ester (1.0 eq) with NaH (1.5 eq) in DMF at 0°C.

  • Add chloroacetyl chloride (1.2 eq) dropwise and warm to room temperature.

Workup :

  • Quench with ice water and extract with DCM.

  • Dry over MgSO₄ and concentrate.

Yield : 83–89%.

Comparative Analysis of Methods

Step Method Conditions Yield Advantages
Diazepane formationCyclocondensationEthanol, 80°C65–75%Scalable, minimal byproducts
EsterificationFeCl₃-catalyzedDichloroethane, 120°C75–87%Avoids SOCl₂, low cost
ChloroacetylationMicrowave-assistedNaOH, 455 W72–78%Rapid, high purity
ChloroacetylationNaH/DMF0°C to RT83–89%No specialized equipment required

Optimization and Troubleshooting

  • Regioselectivity : Use bulky bases (e.g., DIPEA) to favor acylation at the less hindered amine.

  • Side Reactions : Control stoichiometry to prevent over-acylation or ester hydrolysis.

  • Catalyst Recycling : FeCl₃ can be recovered by filtration and reused for 5 cycles without yield loss.

Industrial-Scale Considerations

  • Cost Efficiency : FeCl₃-catalyzed esterification reduces reliance on expensive coupling agents.

  • Environmental Impact : Microwave methods lower energy consumption by 40% compared to conventional heating.

  • Safety : Chloroacetyl chloride requires handling under inert atmosphere due to toxicity (TLV: 0.05 ppm) .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the chloro-acetyl group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used for substitution reactions.

Major Products

    Oxidation: Oxidation of the compound can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields alcohols.

    Substitution: Substitution reactions result in the formation of various substituted diazepane derivatives.

Scientific Research Applications

4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The chloro-acetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The diazepane ring can interact with receptors in the central nervous system, potentially modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,4-Diazepane Derivatives

The following table summarizes key structural and functional differences between the target compound and related 1,4-diazepane derivatives:

Compound Name Substituents Ester Group Key Properties/Applications Reference
4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester 4-(2-chloro-acetyl) Benzyl ester Intermediate for clozapine analogs; m.p. 182–183°C, TLC Rf 0.35
4-(2-Amino-ethyl)-[1,4]diazepane-1-carboxylic acid benzyl ester 4-(2-amino-ethyl) Benzyl ester Discontinued; potential use in peptide-mimetic drug design
6-Amino-5-oxo-[1,4]diazepane-1-carboxylic acid benzyl ester 6-amino-5-oxo Benzyl ester Discontinued; structural similarity to GABA receptor ligands
(R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate 5-methyl Benzyl ester Chiral intermediate; explored in CNS drug development
4-methanesulfonyl-[1,4]diazepane-1-carboxylic acid tert-butyl ester 4-methanesulfonyl tert-Butyl ester Intermediate in kinase inhibitor synthesis; enhanced solubility in organic solvents
4-(3-Cyano-6-furan-2-yl-pyridin-2-yl)-[1,4]diazepane-1-carboxylic acid tert-butyl ester 4-(3-cyano-6-furan-2-yl-pyridin-2-yl) tert-Butyl ester Used in boronic acid coupling reactions for heterocyclic drug candidates

Key Comparative Analysis

Substituent Effects
  • Chloro-acetyl group: The chloro-acetyl substituent in the target compound enhances electrophilicity, making it reactive in alkylation or nucleophilic substitution reactions. This contrasts with amino (e.g., 4-(2-amino-ethyl) derivatives) or sulfonyl groups (e.g., 4-methanesulfonyl), which confer nucleophilic or electron-withdrawing properties, respectively .
  • Benzyl vs. tert-Butyl Esters: The benzyl ester in the target compound offers labile protection under hydrogenolytic conditions, whereas tert-butyl esters (e.g., in and ) provide acid-labile protection, favoring stability in basic environments .
Pharmacological Relevance
  • While the target compound is an intermediate for clozapine analogs, tert-butyl esters () are often intermediates in kinase or protease inhibitors. The discontinued amino derivatives () may have faced bioavailability or toxicity issues .

Biological Activity

4-(2-Chloro-acetyl)-[1,4]diazepane-1-carboxylic acid benzyl ester is a compound of interest due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological evaluations of this compound, focusing on its pharmacological implications.

  • Molecular Formula : C15H19ClN2O3
  • Molecular Weight : 304.78 g/mol
  • IUPAC Name : Benzyl 4-(2-chloroacetyl)-1,4-diazepane-1-carboxylate

The compound features a diazepane ring structure, which is known for various biological activities, including anxiolytic and anticonvulsant effects.

Synthesis

The synthesis of this compound typically involves the reaction of 1,4-diazepane derivatives with chloroacetyl chloride in the presence of a base. This method allows for the introduction of the chloroacetyl group, which is crucial for enhancing the biological activity of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, benzodiazepine derivatives have shown promising results against various cancer cell lines, including Hep3B liver cancer cells. These compounds can induce cell cycle arrest and apoptosis in cancer cells, making them potential candidates for cancer therapy .

Antioxidant Properties

The antioxidant activity of related compounds has been evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl). These studies suggest that the introduction of specific functional groups can enhance the radical scavenging capacity of the compound, thereby contributing to its overall biological efficacy .

Neuropharmacological Effects

Compounds in the diazepane class are known to interact with GABA receptors, which play a critical role in the central nervous system. This interaction may lead to anxiolytic and sedative effects. The chlorinated derivative may enhance these effects due to increased lipophilicity and receptor affinity.

Case Studies

StudyFindings
Hawash et al. (2020)Investigated benzodiazepine derivatives for anticancer activity; found significant inhibition of Hep3B cell proliferation with certain derivatives showing IC50 values comparable to established chemotherapeutics .
Research on Diazepane DerivativesDemonstrated that modifications on diazepane structures can lead to enhanced antioxidant activities; compounds exhibited IC50 values ranging from 30 µM to 80 µM against DPPH radicals .

Q & A

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

  • Methodology : Stability studies should include thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition thresholds (e.g., decomposition above 200°C). For pH stability, incubate the compound in buffered solutions (pH 3–9) at 25°C and 37°C, monitoring degradation via HPLC-UV at 254 nm. Evidence suggests diazepane derivatives are prone to hydrolysis under strongly acidic/basic conditions, necessitating storage in anhydrous environments .

Q. What solvent systems are optimal for solubility and crystallization of this compound?

  • Methodology : Solubility screening in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (dichloromethane) is recommended. Crystallization trials using binary mixtures (e.g., dichloromethane/hexane or ethyl acetate/hexane) yield high-purity crystals. For example, recrystallization from dichloromethane-hexane mixtures produces prismatic crystals suitable for X-ray diffraction .

Advanced Research Questions

Q. How does the chloroacetyl group influence binding affinity to nicotinic acetylcholine receptor subtypes (e.g., α4β2)?

  • Methodology : Radioligand binding assays using [³H]-epibatidine or [³H]-cytisine can quantify affinity. Competitive displacement studies with the chloroacetyl-diazepane derivative (10 nM–10 μM range) in HEK-293 cells expressing α4β2 receptors are critical. Structural analogs in show that substituents at the diazepane nitrogen (e.g., tert-butyl esters) modulate binding, suggesting the chloroacetyl group may enhance selectivity through steric or electronic effects .

Q. What challenges arise in interpreting ¹H NMR data for this compound, particularly regarding diastereotopic protons or conformational flexibility?

  • Methodology : Assign peaks using 2D COSY and NOESY experiments. For example, the [1,4]diazepane ring exhibits multiplets between δ 1.99–3.60 ppm (methylene protons), while the chloroacetyl group shows a singlet near δ 3.4–3.6 ppm. Conformational equilibria may split signals; low-temperature NMR (−40°C in CDCl₃) can resolve overlapping peaks. Compare with data for tert-butyl ester analogs (e.g., δ 1.48 ppm for tert-butyl protons) .

Q. How can researchers resolve enantiomeric impurities in the synthesis of chiral diazepane intermediates?

  • Methodology : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/isopropanol mobile phases separates enantiomers. Alternatively, asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipases) ensures enantiopurity. highlights the use of fumaric acid salts to isolate specific enantiomers of diazepane derivatives .

Q. What strategies mitigate side reactions during benzyl ester deprotection?

  • Methodology : Catalytic hydrogenation (H₂/Pd-C) under mild pressure (1–3 atm) selectively removes the benzyl group without cleaving the diazepane ring. Avoid acidic conditions (e.g., HBr/AcOH), which may hydrolyze the chloroacetyl moiety. Monitor reaction progress via TLC (Rf shift from 0.35 to 0.15 in ethyl acetate/hexane) .

Contradictions and Limitations

  • and report conflicting NMR multiplicities for diazepane methylenes (e.g., m vs. t), likely due to conformational differences in derivatives. Researchers should validate assignments with 2D NMR.
  • Synthesis yields in (72%) may not generalize; scale-up often reduces efficiency due to exothermic side reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.